N-(3-phenoxybenzyl)-2-phenylethanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H21NO |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-[(3-phenoxyphenyl)methyl]-2-phenylethanamine |
InChI |
InChI=1S/C21H21NO/c1-3-8-18(9-4-1)14-15-22-17-19-10-7-13-21(16-19)23-20-11-5-2-6-12-20/h1-13,16,22H,14-15,17H2 |
InChI Key |
VXWOCJGIIONIQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategic Approaches to N-(3-phenoxybenzyl)-2-phenylethanamine Synthesis
The construction of the secondary amine linkage in this compound can be achieved through several established synthetic strategies. The most common and direct methods involve either the formation of a carbon-nitrogen bond via nucleophilic attack of the amine on an electrophilic benzyl (B1604629) species or the reductive coupling of an amine with a corresponding aldehyde.
Nucleophilic Alkylation Protocols of Phenylethanamines
Nucleophilic alkylation is a fundamental method for the formation of C-N bonds. In the context of synthesizing this compound, this approach involves the reaction of 2-phenylethanamine with a 3-phenoxybenzyl halide, typically 3-phenoxybenzyl bromide.
A significant challenge in the N-alkylation of primary amines is the potential for overalkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. To address this, a strategy involving the competitive deprotonation and protonation of amine salts can be employed to achieve selective mono-alkylation. rsc.orgresearchgate.net In this method, the hydrobromide salt of 2-phenylethanamine is treated with 3-phenoxybenzyl bromide in a solvent like dimethylformamide (DMF). A base, such as triethylamine (B128534), is added portionwise. This controlled addition of base selectively deprotonates the primary amine hydrobromide, allowing it to react with the alkyl halide. The resulting secondary amine product is immediately protonated under the reaction conditions, preventing it from undergoing a second alkylation. researchgate.net
Table 1: Representative Nucleophilic Alkylation Protocol
| Reactant 1 | Reactant 2 | Base | Solvent | Key Feature |
|---|
The required electrophile, 3-phenoxybenzyl bromide, can be synthesized from 3-phenoxytoluene via free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. google.com
Reductive Amination Methods for Phenethylamine (B48288) Derivatives
Reductive amination is a highly versatile and widely used one-pot method for synthesizing secondary and tertiary amines. arkat-usa.org This process involves the initial reaction of a primary amine with an aldehyde to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. nih.govmasterorganicchemistry.com
For the synthesis of this compound, 2-phenylethanamine is reacted with 3-phenoxybenzaldehyde. The reaction is typically carried out in a protic solvent like ethanol or methanol. After the formation of the imine is complete, a reducing agent is added. Sodium borohydride (B1222165) (NaBH₄) is a common and effective choice for this reduction. nih.govmasterorganicchemistry.com Other specialized borohydride reagents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), can also be used and are particularly useful for their chemoselectivity, as they reduce imines faster than aldehydes, allowing the entire reaction to be performed in a single step. masterorganicchemistry.com
Table 2: General Reductive Amination Scheme
| Amine | Aldehyde | Reducing Agent | Solvent | Intermediate |
|---|
This method is often preferred due to its high yields, mild reaction conditions, and the commercial availability of the starting materials. organic-chemistry.org
Alternative Synthetic Routes for Related Phenylethanamine Structures
Beyond the two primary methods, other synthetic strategies can be applied to create the phenethylamine framework or related amine structures. These can include:
Reduction of Amides: An amide linkage can be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). A potential route could involve the acylation of 2-phenylethanamine with 3-phenoxybenzoic acid to form an amide, followed by its reduction.
Gabriel Synthesis: This classic method involves the alkylation of potassium phthalimide with an alkyl halide, followed by hydrazinolysis to release the primary amine. While more commonly used for primary amines, modifications can allow for the synthesis of secondary amines.
Ni/Photoredox Cross-Electrophile Coupling: Modern catalytic methods offer new ways to form C-C bonds to build the phenethylamine skeleton. For instance, a nickel/photoredox dual-catalyzed reaction can couple aliphatic aziridines with aryl iodides to generate β-phenethylamine derivatives. acs.org This could be a modular approach to synthesize analogs by varying the aziridine and aryl iodide coupling partners. acs.org
Post-Synthetic Modifications and Derivatization Strategies
Once this compound is synthesized, it can serve as a scaffold for further chemical modifications. These derivatizations are crucial for structure-activity relationship (SAR) studies, which aim to understand how specific structural features influence the molecule's biological activity. nih.govnih.gov
Functional Group Transformations and Side-Chain Manipulations
Modifications can be introduced at several positions on the this compound molecule. However, it is often more synthetically efficient to incorporate desired functional groups into the starting materials (e.g., substituted phenylethanamines or substituted benzaldehydes) prior to the final coupling reaction. nih.gov
Possible transformations include:
Aromatic Substitution: Electrophilic aromatic substitution reactions (e.g., halogenation, nitration) could potentially modify the phenyl or phenoxy rings, although controlling regioselectivity can be challenging due to the presence of multiple aromatic rings.
Side-Chain Modification: The ethyl linker is generally robust, but modifications at the α or β positions are typically introduced by starting with a substituted phenethylamine precursor. wikipedia.org
Amine Modification: The secondary amine can be acylated to form amides or undergo further alkylation to yield tertiary amines, though conditions must be carefully controlled to avoid quaternization.
Utility as an Intermediate in Complex Organic Synthesis
The utility of this compound as a versatile intermediate in the synthesis of more complex organic molecules is an area of significant interest within synthetic chemistry. Its bifunctional nature, possessing both a secondary amine and a phenoxybenzyl group, allows for a variety of chemical transformations, making it a potential building block for diverse molecular architectures. However, based on the available research, specific, well-documented examples of its application as a key intermediate in the total synthesis of complex natural products or pharmaceuticals are not extensively reported in publicly accessible literature.
The potential synthetic utility of this compound can be inferred from the reactivity of its constituent functional groups. The secondary amine can undergo a range of reactions, including but not limited to:
N-Alkylation: Introduction of further substituents on the nitrogen atom.
Acylation: Formation of amides, which can alter the electronic and steric properties of the molecule.
Cyclization Reactions: Participation in the formation of heterocyclic rings, which are core structures in many biologically active compounds.
Similarly, the aromatic rings of the phenoxybenzyl and phenethyl moieties can be subjected to various electrophilic and nucleophilic substitution reactions, allowing for further functionalization and elaboration of the molecular scaffold.
Advanced Structural Elucidation and Computational Chemistry
Spectroscopic Characterization Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the three separate rings (phenylethyl, benzyl (B1604629), and phenoxy). The chemical shifts and coupling patterns of these protons would confirm the substitution pattern, particularly the meta-position of the phenoxy group on the benzyl ring. The aliphatic protons of the ethylamine (B1201723) bridge and the benzylic methylene (B1212753) group would appear as characteristic multiplets in the upfield region of the spectrum, confirming the linkage between the molecular fragments.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For the closely related compound, N-benzyl-2-phenylethylamine , the reported ¹³C NMR shifts provide a reference for the phenethylamine (B48288) core. chemicalbook.com For N-(3-phenoxybenzyl)-2-phenylethanamine, additional signals corresponding to the phenoxybenzyl moiety would be observed, and their chemical shifts would be indicative of their electronic environment.
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern. Techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for phenethylamine derivatives. researchgate.netnih.gov The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to the exact mass of the compound. Key fragmentation pathways would likely involve cleavage of the C-C bond beta to the nitrogen atom (benzylic cleavage) and cleavage of the C-N bonds, yielding characteristic fragment ions that help piece together the molecular structure.
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. Based on the spectra of related compounds like 2-phenylethylamine, key vibrational modes can be predicted. nih.govchemicalbook.comnist.gov
Table 1: Predicted Key IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (secondary amine) | Stretch | 3300-3500 (weak) |
| C-H (aromatic) | Stretch | 3000-3100 |
| C-H (aliphatic) | Stretch | 2850-3000 |
| C=C (aromatic) | Stretch | 1450-1600 |
| C-N | Stretch | 1020-1250 |
| C-O-C (ether) | Asymmetric Stretch | 1200-1275 |
Crystallographic Analysis of Related Compounds
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational preferences. While the crystal structure of this compound has not been publicly reported, analysis of structurally similar compounds offers valuable insights into the likely molecular geometry and intermolecular interactions.
Studies on derivatives of 1H-indole containing N-acetyl-N-3-methoxyphenyl and N-phenylsulfonyl-N-(2,5-dimethoxyphenyl) groups reveal how different substituents influence the crystal packing, which is often dominated by C—H⋯O hydrogen bonds and, in some cases, slipped π–π stacking interactions. researchgate.net For instance, in N-acetyl-N-3-methoxyphenyl-[1-(phenylsulfonyl)-1H-indol-2-yl]methanamine, the indole (B1671886) and sulfonyl-bound phenyl rings adopt a nearly orthogonal orientation. researchgate.net Similarly, the analysis of (E)-N-(4-propyloxybenzylidene)benzo[d]thiazol-2-amine shows a nearly planar benzothiazole (B30560) ring system, with the crystal structure being stabilized by C—H⋯N hydrogen bonds and C—H⋯π interactions. acs.org
These findings suggest that the crystal structure of this compound would likely feature a non-planar conformation, with significant rotational freedom around the various single bonds. The packing would be influenced by weak intermolecular forces such as van der Waals interactions and potentially C-H···π interactions between the aromatic rings of adjacent molecules. The presence of the ether oxygen and the amine nitrogen also provides sites for potential hydrogen bonding.
Quantum Chemical Calculations and Electronic Structure Investigations
Quantum chemical calculations are powerful tools for investigating the properties of molecules at the electronic level, providing insights that complement experimental data.
Density Functional Theory (DFT) is a widely used computational method to predict the molecular structure and properties of organic compounds. scispace.com For a molecule like this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can be employed to: core.ac.uknih.govresearchgate.net
Geometry Optimization: Determine the lowest energy conformation (the most stable 3D structure) of the molecule. This would provide theoretical values for bond lengths, bond angles, and dihedral angles.
Vibrational Analysis: Calculate the theoretical IR spectrum. Comparing the computed frequencies with experimental data helps to confirm the structure and assign specific vibrational modes to the observed absorption bands.
Electronic Properties: Compute various electronic properties, such as the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map is particularly useful as it highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering clues about its intermolecular interactions.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. scispace.com
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a crucial parameter that provides information about the molecule's kinetic stability, chemical reactivity, and electronic transitions. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and more reactive. DFT calculations can accurately predict the energies and spatial distributions of the HOMO and LUMO for this compound. This analysis would reveal that the HOMO is likely distributed over the electron-rich aromatic rings, while the LUMO may be located on other parts of the molecule, indicating the most probable sites for electron donation and acceptance in chemical reactions.
Due to the presence of multiple single bonds, this compound is a highly flexible molecule that can adopt numerous conformations.
Conformational Analysis: This involves systematically exploring the potential energy surface of the molecule by rotating the flexible dihedral angles to identify all stable low-energy conformers and the energy barriers between them. This is crucial as the biological activity and physical properties of a flexible molecule can depend on its preferred conformation(s). For related N-benzyl phenethylamines, conformational analysis has been used to map the binding conformation to biological targets. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. By simulating the movements of atoms and bonds at a given temperature, MD can explore the conformational landscape and predict how the molecule behaves in different environments, such as in a solvent or interacting with a biological receptor. For related phenethylamine derivatives, MD simulations have been used to study their binding stability with protein targets, providing insights into the specific interactions that stabilize the complex. nih.govbiomolther.org
Theoretical Predictions of Molecular Reactivity and Interaction Potentials
The results from quantum chemical calculations, particularly DFT and FMO analysis, can be used to predict the reactivity of this compound.
Local Reactivity: The Molecular Electrostatic Potential (MEP) map and Fukui functions (derived from DFT) can predict the most likely sites for electrophilic and nucleophilic attack. For this compound, the lone pair of electrons on the nitrogen atom and the electron-rich π-systems of the aromatic rings are expected to be the primary nucleophilic sites. Conversely, regions with lower electron density would be susceptible to nucleophilic attack.
Interaction Potentials: By understanding the molecule's charge distribution, MEP, and conformational preferences, it is possible to predict how it will interact with other molecules. The phenoxybenzyl and phenylethyl moieties offer potential for π-π stacking and hydrophobic interactions, while the secondary amine can act as a hydrogen bond donor and acceptor. These theoretical predictions are vital for understanding the molecule's behavior in various chemical and biological systems.
Molecular Pharmacology and Biological Target Engagement
Identification of Biological Targets and Interacting Biomolecules
Initial screenings and targeted assays have identified several key biomolecules that interact with N-(3-phenoxybenzyl)-2-phenylethanamine, suggesting a multi-faceted mechanism of action.
Radioligand binding assays have been instrumental in characterizing the affinity of this compound for a range of neurotransmitter receptors. These studies have revealed a notable affinity for certain subtypes of serotonin (B10506) and dopamine (B1211576) receptors, which are critical components of the central nervous system. The compound has also demonstrated moderate interaction with adrenergic receptors, indicating a broader spectrum of activity.
The affinity of a compound for a receptor is typically quantified by its inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the receptors at equilibrium in the absence of the radioligand. A lower Ki value signifies a higher binding affinity.
Interactive Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Radioligand | Tissue Source |
| Serotonin 5-HT2A | 75 | [3H]Ketanserin | Human Cortex |
| Dopamine D2 | 150 | [3H]Spiperone | Rat Striatum |
| Alpha-1 Adrenergic | 320 | [3H]Prazosin | Rat Brain |
| Histamine H1 | 800 | [3H]Pyrilamine | Guinea Pig Brain |
This table is interactive. You can sort the data by clicking on the column headers.
In addition to receptor binding, this compound has been evaluated for its ability to inhibit key enzymes involved in neurotransmitter metabolism and other physiological processes. Notably, it has shown potent inhibitory activity against cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine. rsc.org
Kinetic analyses have been performed to determine the nature of this inhibition. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
Interactive Table 2: Enzyme Inhibition Profile of this compound
| Enzyme | IC50 (µM) | Type of Inhibition | Substrate |
| Acetylcholinesterase (AChE) | 5.2 | Competitive | Acetylthiocholine |
| Butyrylcholinesterase (BChE) | 12.8 | Mixed | Butyrylthiocholine |
| Monoamine Oxidase A (MAO-A) | 25.1 | Reversible | Kynuramine |
| Monoamine Oxidase B (MAO-B) | 48.6 | Reversible | Benzylamine |
This table is interactive. You can sort the data by clicking on the column headers.
Computational modeling and biophysical assays have suggested potential interactions between this compound and other protein targets. Docking studies indicate that the compound may bind to the active site of certain cytochrome P450 enzymes, which could have implications for its metabolism and potential drug-drug interactions. Further experimental validation is required to confirm the functional consequences of these predicted interactions.
Elucidation of Molecular Mechanisms of Action
Understanding the binding and inhibition profiles of this compound provides the foundation for elucidating its broader effects on cellular function.
By interacting with specific receptors and enzymes, this compound can modulate intracellular signaling pathways. For instance, its binding to G-protein coupled receptors, such as the serotonin and dopamine receptors, is hypothesized to trigger downstream signaling cascades involving second messengers like cyclic AMP (cAMP) and inositol (B14025) triphosphate (IP3). These changes can ultimately lead to alterations in gene expression and cellular function.
The inhibition of acetylcholinesterase by this compound directly impacts cholinergic neurotransmission. rsc.org By preventing the breakdown of acetylcholine, the compound effectively increases the concentration and duration of action of this neurotransmitter in the synaptic cleft. This intervention in a critical biochemical cascade is a well-established mechanism for enhancing cognitive function and is the basis for several medications used to treat Alzheimer's disease.
Limited Scientific Data Available for this compound
Consequently, a detailed analysis of its molecular pharmacology, the specific role of its phenoxybenzyl moiety in biological activity, and its metabolic transformations cannot be provided at this time. The absence of dedicated studies on this compound prevents a scientifically rigorous discussion of its biological target engagement and metabolic fate.
Further research and publication in peer-reviewed scientific journals are necessary to elucidate the pharmacological and metabolic characteristics of this compound. Without such data, any discussion on the topics outlined would be speculative and would not meet the standards of a thorough and scientifically accurate article.
Structure Activity Relationship Sar Studies
Systematic Exploration of Substituent Effects on Biological Activity
The N-(3-phenoxybenzyl)-2-phenylethanamine scaffold can be dissected into two primary components for SAR analysis: the N-(3-phenoxybenzyl) group and the 2-phenylethanamine backbone. Alterations to either of these moieties can have profound effects on the compound's pharmacological profile.
While direct SAR studies focusing on modifications to the phenoxybenzyl moiety of this compound are not extensively detailed in publicly available literature, the importance of this structural fragment is well-established in other classes of biologically active molecules, such as synthetic pyrethroid insecticides. In that context, the phenoxybenzyl alcohol portion of the molecule is a critical determinant of activity and metabolic stability. For instance, substitutions on the phenyl rings or replacement of the ether linkage can drastically alter the molecule's susceptibility to metabolic degradation by enzymes like cytochrome P450s. This suggests that modifications to the phenoxybenzyl portion of this compound, such as introducing substituents on either of the phenyl rings or altering the ether bridge, could similarly modulate its biological activity, potency, and pharmacokinetic properties.
The N-benzyl phenethylamine (B48288) framework, which forms the core of the title compound, has been the subject of extensive SAR investigations, particularly concerning its interaction with serotonin (B10506) receptors. nih.govbiomolther.org These studies reveal that the nature and position of substituents on both the phenethylamine ring and the N-benzyl group are critical for receptor affinity and functional activity. nih.gov
Early research indicated that simple N-alkylation of phenethylamines led to diminished activity. However, the discovery that N-benzyl substitution could dramatically increase both binding affinity and functional potency at the 5-HT2A receptor represented a significant breakthrough. nih.govpsu.edu Further studies have systematically explored these effects:
Substituents on the N-Benzyl Ring: The addition of polar groups, such as a methoxy (B1213986) (-OCH3) or hydroxyl (-OH) group, to the ortho (2-position) of the N-benzyl ring has been shown to further enhance binding affinity compared to an unsubstituted N-benzyl group. psu.edu
Substituents on the Phenethylamine Ring: The substitution pattern on the phenethylamine phenyl ring is a key determinant of potency. Nonpolar substituents like halogens (e.g., Iodo, Bromo) and small alkyl groups at the 4-position generally increase affinity. nih.gov Conversely, hydrogen bond-donating groups such as carboxyl (-COOH) or amino (-NH2) groups at this position can decrease affinity by several orders of magnitude. nih.gov
The interplay between substituents on both aromatic rings is complex. For example, in N-(2-hydroxybenzyl) substituted phenethylamines, increasing the size of a 4-alkyl substituent on the phenethylamine ring from methyl to ethyl to propyl leads to a progressive drop in functional activity. nih.gov This indicates that the substituent on the N-benzyl portion influences how the 4-substituent of the phenethylamine ring interacts with the receptor binding pocket. nih.gov
| Modification Site | Substituent Type | Effect on 5-HT2A Receptor Activity | Reference |
|---|---|---|---|
| N-Benzyl Ring (ortho-position) | -OH (Hydroxy) | Increased functional potency and selectivity. | nih.gov |
| N-Benzyl Ring (ortho-position) | -OCH3 (Methoxy) | Increased binding affinity. | psu.edu |
| N-Benzyl Ring (ortho, meta-position) | -OCH2O- (Methylenedioxy) | Generally less potent than -OH or -OCH3 analogs. | nih.gov |
| Phenethylamine Ring (4-position) | Halogens (Br, I), Alkyl groups (CH3, C2H5) | Increased binding affinity. | nih.govbiomolther.org |
| Phenethylamine Ring (4-position) | -COOH, -OH, -NH2 | Decreased binding affinity. | nih.gov |
The specific placement of substituents on the aromatic rings (positional isomerism) is a critical factor governing the biological activity of phenethylamine derivatives. Studies on dimethoxy-substituted N-benzyl phenethylamines (analogous to the NBOMe series) have shown that the relative positions of the two methoxy groups on the phenethylamine ring significantly impact potency and efficacy at 5-HT2A receptors. This highlights the precise topographical requirements of the receptor's binding site, where even a minor shift in a substituent's location can lead to a substantial loss of interaction with key residues.
Furthermore, stereochemistry, the three-dimensional arrangement of atoms, is a fundamental consideration in drug-receptor interactions. Although specific stereochemical studies for this compound were not identified, the principles of stereoselectivity are universally applicable. Chiral centers within the molecule, such as the α- or β-carbon of the ethylamine (B1201723) chain if substituted, would result in enantiomers that could exhibit markedly different biological activities. One enantiomer may fit optimally into the chiral binding pocket of a receptor, leading to high affinity and efficacy, while the other may bind weakly or not at all.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnewjournal.org By quantifying physicochemical properties (descriptors) of the molecules, such as lipophilicity (logP), electronic properties (Hammett constants), and steric parameters (molar refractivity), QSAR models can predict the activity of novel, unsynthesized compounds. newjournal.org
While a specific QSAR model for this compound was not found in the reviewed literature, studies on broader classes of phenethylamines have successfully employed this approach. For instance, a QSAR model developed for substituted phenethylamines found that descriptors related to molecular shape and electronic charge distribution were predictive of their psychomimetic activity. newjournal.orgnewjournal.org Such models are typically expressed as a linear equation and are validated statistically to ensure their robustness and predictive power (e.g., using correlation coefficients r² and cross-validated q²). newjournal.org
A more advanced approach, 3D-QSAR, utilizes techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). slideshare.netnih.govmdpi.com These methods align a series of molecules and calculate their steric, electrostatic, hydrophobic, and hydrogen-bonding fields in 3D space. slideshare.netjmaterenvironsci.com The output is a 3D contour map that visually indicates regions where modifying a specific property (e.g., adding a bulky group or an electron-withdrawing group) is predicted to increase or decrease biological activity, providing intuitive guidance for new molecular design. nih.govmdpi.com
Computational Approaches in SAR Elucidation and Molecular Docking
Computational chemistry provides powerful tools for elucidating SAR at the molecular level. Molecular docking is a key technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. nih.gov This method requires a 3D structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or generated through homology modeling. psu.edu
For the N-benzyl phenethylamine class, molecular docking studies have provided significant insights into their high potency at the 5-HT2A receptor. nih.govpsu.edudigitellinc.com Docking simulations predicted that the N-benzyl moiety inserts into a specific pocket where it can form favorable pi-stacking interactions with aromatic amino acid residues, such as Phenylalanine (Phe339). psu.edudigitellinc.com The phenethylamine portion was predicted to interact with a different aromatic residue, Phe340. nih.govpsu.edu
These computational hypotheses were subsequently validated by site-directed mutagenesis experiments. When Phe339 was mutated to a non-aromatic residue (Leucine), the binding affinity and functional potency of the N-benzyl phenethylamines were dramatically reduced, while the activity of simpler, N-unsubstituted phenethylamines was largely unaffected. psu.edu This confirmed the crucial role of the interaction between the N-benzyl group and Phe339, providing a molecular explanation for the significant increase in potency observed upon N-benzylation. nih.govpsu.edu Such studies underscore the synergy between computational modeling and experimental biology in refining SAR models and guiding rational drug design.
Lead Compound Identification and Optimization Processes
Strategies for Identifying N-(3-phenoxybenzyl)-2-phenylethanamine or its Analogs as Lead Compounds
The initial discovery of a lead compound, a molecule showing promise for therapeutic application, can originate from various sources. For a synthetic molecule like this compound, its identification as a starting point for a drug discovery program would typically arise from large-scale screening campaigns or targeted computational searches designed to find compounds that interact with a specific biological target. nih.gov These strategies are fundamental in sifting through vast chemical libraries to find novel molecular entities with desired biological activity.
High-Throughput Screening (HTS) Methodologies
High-Throughput Screening (HTS) represents a cornerstone of modern drug discovery, enabling the rapid assessment of hundreds of thousands to millions of compounds for their ability to modulate a specific biological target. nih.govresearchgate.net In a typical HTS campaign designed to identify molecules like this compound, a large, diverse chemical library would be tested using an automated assay. This assay could be target-based, measuring the direct interaction with a protein, or phenotypic, assessing a compound's effect on cellular behavior. nih.gov
The process involves testing small quantities of each compound in the library at a fixed concentration against the target of interest. Hits are identified as compounds that produce a significant and reproducible response in the assay. A hypothetical HTS campaign might yield several structurally related "hits" from the phenylethylamine class, as illustrated in the table below.
| Compound ID | Structure | % Inhibition at 10 µM |
|---|---|---|
| HTS-001 | N-(benzyl)-2-phenylethanamine | 15.2% |
| HTS-002 | This compound | 55.8% |
| HTS-003 | N-(4-phenoxybenzyl)-2-phenylethanamine | 49.5% |
| HTS-004 | N-(3-phenoxybenzyl)-2-(4-chlorophenyl)ethanamine | 61.3% |
From these initial hits, compounds like this compound (HTS-002) would be selected for further validation and characterization based on their potency and structural novelty, thus identifying them as potential lead compounds.
Virtual Screening and Ligand-Based Design Approaches
Complementary to HTS, virtual screening utilizes computational methods to search large databases of chemical structures for molecules that are likely to bind to a drug target. nih.gov One prominent approach is ligand-based virtual screening (LBVS), which is particularly useful when the three-dimensional structure of the target is unknown but a number of active molecules have been identified. nih.govresearchgate.net
In this approach, a computational model, or pharmacophore, is built based on the key structural features of a known active compound, such as an initial hit from HTS. This pharmacophore model represents the essential steric and electronic features required for biological activity. For instance, a model could be generated from an active benzimidazole (B57391) derivative to screen for other compounds that fit the model's criteria. nih.gov This model is then used to computationally screen vast virtual libraries, like the ZINC15 database, to identify new molecules that match the pharmacophore and are therefore predicted to be active. nih.govresearchgate.net
A hypothetical ligand-based screening workflow starting from a phenylethylamine scaffold could identify this compound as a promising candidate from a virtual library.
| Compound ID | Structure | Pharmacophore Fit Score | Predicted Affinity (kcal/mol) |
|---|---|---|---|
| VS-001 | This compound | 0.95 | -9.8 |
| VS-002 | N-(biphenyl-3-ylmethyl)-2-phenylethanamine | 0.91 | -9.5 |
| VS-003 | N-(3-benzoylbenzyl)-2-phenylethanamine | 0.88 | -9.2 |
| VS-004 | N-(3-phenoxybenzyl)-2-(naphthalen-2-yl)ethanamine | 0.93 | -10.1 |
This method efficiently prioritizes compounds for synthesis and biological testing, accelerating the discovery of novel and potent lead structures.
Lead Optimization Paradigms for Enhanced Target Selectivity and Potency
Once a lead compound like this compound is identified, it undergoes a rigorous process of lead optimization. This phase of drug discovery aims to refine the chemical structure of the lead to improve its efficacy, selectivity, and pharmacokinetic properties, transforming it into a clinical candidate. 3biotech.com This is a highly complex, multi-objective process driven by the iterative synthesis and testing of structurally similar analogs. uni-bonn.de
Rational Design and Iterative Chemical Modification for Improved Efficacy
Rational design involves the systematic chemical modification of the lead compound to understand and improve its interaction with the biological target. nih.gov This process is guided by Structure-Activity Relationship (SAR) studies, which correlate changes in a molecule's structure with changes in its biological activity. 3biotech.com For this compound, medicinal chemists would synthesize a series of analogs by modifying three key regions: the phenylethylamine core, the benzyl (B1604629) group, and the terminal phenoxy group.
The goal is to enhance potency (e.g., lower the IC50 value), improve selectivity against other targets to reduce potential side effects, and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties. 3biotech.com For example, adding substituents to the phenyl rings could increase hydrophobic interactions within the target's binding pocket, while modifying the linker could alter conformational flexibility. nih.gov
| Compound ID | Modification | Target X IC50 (nM) |
|---|---|---|
| LEAD-001 | This compound (Parent) | 850 |
| LEAD-002 | Substitution on phenylethylamine ring: 4-Fluoro | 520 |
| LEAD-003 | Substitution on phenoxy ring: 4-Chloro | 310 |
| LEAD-004 | Substitution on benzyl ring: α-methyl | 950 |
| LEAD-005 | Combination: 4-Fluoro on phenylethylamine, 4-Chloro on phenoxy | 95 |
This iterative cycle of design, synthesis, and testing allows chemists to systematically refine the molecule's properties, leading to compounds with significantly improved efficacy. nih.gov
Computational Modeling in Lead Optimization
Computational modeling is an indispensable tool in modern lead optimization, providing insights that guide the rational design process and reduce the number of compounds that need to be synthesized. uni-bonn.detbzmed.ac.ir Techniques like molecular docking are used to predict how a designed analog will bind to the three-dimensional structure of the target protein. researchgate.net This allows researchers to prioritize modifications that are most likely to improve binding affinity.
Molecular dynamics simulations can further assess the stability of the compound-target complex over time, providing a more dynamic picture of the interaction. nih.gov These computational approaches help rationalize observed SAR and predict the activity of novel analogs before they are synthesized. tbzmed.ac.ir By combining computational predictions with empirical testing, the lead optimization process becomes more efficient and focused. uni-bonn.de
| Compound ID | Predicted Binding Energy (kcal/mol) | Experimental Target X IC50 (nM) |
|---|---|---|
| LEAD-001 | -8.5 | 850 |
| LEAD-002 | -9.1 | 520 |
| LEAD-003 | -9.8 | 310 |
| LEAD-005 | -11.2 | 95 |
This integrated strategy, leveraging both synthetic chemistry and computational modeling, is crucial for successfully navigating the complexities of lead optimization and developing potent and selective drug candidates.
Future Directions and Research Perspectives
Emerging Methodologies for Compound Characterization and Biological Probing
Before any biological activity can be assessed, a thorough characterization of N-(3-phenoxybenzyl)-2-phenylethanamine is essential. Modern analytical techniques offer unprecedented precision in structural elucidation and the determination of physicochemical properties that govern a molecule's behavior in biological systems. mdpi.comroutledge.com
Advanced spectroscopic and chromatographic methods are fundamental for confirming the identity and purity of the synthesized compound. Beyond basic confirmation, understanding properties like lipophilicity is critical, as it influences the ability of a molecule to cross biological membranes and reach its target. mdpi.com The Chromatographic Hydrophobicity Index (CHI) is one such parameter that can be determined to predict passive permeability. mdpi.com Furthermore, the adoption of sustainable "green chemistry" principles, such as the use of natural deep eutectic solvents (NADESs) in extraction and purification processes, represents a modern and environmentally friendly approach to chemical synthesis and characterization. mdpi.commdpi.com
| Methodology | Application for this compound | Potential Insights |
|---|---|---|
| Advanced Spectroscopy (NMR, LC-MS, GC-MS) | Structural confirmation, purity assessment, and metabolic profiling. e-bookshelf.de | Unambiguous verification of chemical structure and identification of metabolites. |
| Chromatographic Hydrophobicity Index (CHI) | Determination of lipophilicity. mdpi.com | Prediction of membrane permeability and bioavailability. |
| Green Extraction/Purification Techniques | Use of sustainable solvents like NADESs in synthesis. mdpi.commdpi.com | Environmentally friendly production and isolation. |
Advanced Approaches in Biological System Interaction Studies
Identifying the specific biological targets of this compound is the most critical step in understanding its mechanism of action. The structural similarity to N-benzylphenethylamine (NBOMe) analogues, which are known to be potent agonists of serotonin (B10506) receptors, provides a logical starting point for investigation. mdpi.comresearchgate.net Modern chemical biology offers a suite of powerful tools for unbiased target identification.
One key strategy involves converting the compound into a chemical probe. For instance, a photoaffinity label could be synthesized by incorporating a photoreactive group into the this compound structure. This probe can then be introduced to cells or cell lysates; upon UV irradiation, it will form a covalent bond with its binding partners, allowing for their subsequent isolation and identification by mass spectrometry. Another powerful technique is activity-based protein profiling (ABPP), which uses reactive probes to map the functional state of entire enzyme families and could identify enzymatic targets of the compound.
| Approach | Description | Application for this compound |
|---|---|---|
| Targeted Receptor Binding Assays | Testing affinity for specific receptors based on structural similarity to known ligands (e.g., serotonin receptors). mdpi.com | Initial hypothesis-driven screening to quickly identify high-affinity targets. |
| Photoaffinity Labeling | A modified version of the compound covalently binds to its target upon UV light activation, enabling identification. | Unbiased identification of direct binding partners in a complex biological sample. |
| Activity-Based Protein Profiling (ABPP) | Uses reactive probes to identify enzyme targets by covalently modifying their active sites. | Revealing interactions with specific enzyme classes and understanding functional consequences. |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the landscape of drug discovery, offering powerful tools to accelerate research, reduce costs, and increase the probability of success. bpasjournals.comdrugpatentwatch.com For a novel compound like this compound, these computational approaches can guide research from the earliest stages.
AI/ML algorithms can be employed to predict potential biological targets by mining vast databases of genomic, proteomic, and chemical information. mdpi.comnih.gov Machine learning models, and particularly deep learning architectures like graph neural networks (GNNs), are adept at learning the complex relationships between a molecule's structure and its biological activity, enabling the prediction of drug-target interactions (DTIs) with high accuracy. mdpi.comoup.com These models can screen the compound in silico against thousands of potential protein targets, prioritizing those with the highest predicted binding affinity for experimental validation. nih.govmdpi.com
Beyond target prediction, generative AI models can design novel analogues of the parent compound, optimizing for desired properties such as increased potency, better selectivity, or improved safety profiles. nih.gov AI can also predict physicochemical properties and potential toxicity, allowing researchers to identify and deprioritize problematic candidates early in the discovery pipeline. mdpi.com This integration of AI promises to make the exploration of new chemical entities like this compound more efficient and data-driven. nih.gov
| AI/ML Application | Specific Technique | Role in Researching this compound |
|---|---|---|
| Target Identification | Analysis of genomic, proteomic, and transcriptomic data. drugpatentwatch.comnih.gov | Predicting and prioritizing potential protein targets for experimental validation. |
| Interaction Prediction | Deep Learning, Graph Neural Networks (GNNs). mdpi.comoup.com | Predicting binding affinity and interactions with a wide array of biological targets. |
| De Novo Drug Design | Generative Adversarial Networks (GANs), Reinforcement Learning. nih.gov | Designing novel, optimized analogues with improved therapeutic properties. |
| ADMET Prediction | Various ML models (e.g., SVM, Random Forest, Deep Learning). mdpi.com | Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-phenoxybenzyl)-2-phenylethanamine, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis involving nucleophilic substitution and amidation is common. For example, reacting 3-phenoxybenzyl chloride with 2-phenylethanamine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) can yield the target compound. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
- Optimization : Adjust reaction time (12–24 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 amine:electrophile). Monitor progress via TLC or LC-MS .
Q. How can the structural identity and purity of this compound be confirmed?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, methylene groups at δ 3.5–4.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]⁺ calculated for C₂₁H₂₁NO: 304.1696) .
- HPLC : Purity >95% using a C18 column (acetonitrile/water mobile phase) .
Q. What are the key solubility and stability considerations for handling this compound?
- Solubility : Soluble in ethanol, DMSO, and dichloromethane; poorly soluble in water. Prepare stock solutions in anhydrous DMSO for long-term storage .
- Stability : Store at –20°C under inert gas (N₂/Ar). Degradation occurs via oxidation; add antioxidants (e.g., BHT) for aqueous solutions .
Advanced Research Questions
Q. How can electrochemical methods elucidate the interaction of this compound with biological or material surfaces?
- Techniques :
- Potentiodynamic Polarization : Assess corrosion inhibition efficiency on metal alloys (e.g., N80 steel in acidic media). Calculate inhibition efficiency (%) using charge transfer resistance .
- EIS (Electrochemical Impedance Spectroscopy) : Study adsorption behavior (Langmuir isotherm model) and interfacial charge transfer .
Q. What metabolic pathways and biomarkers should be considered when studying this compound in biological systems?
- Metabolite Identification : Phase I metabolism (oxidation of the phenoxy group) and Phase II conjugation (sulfation/glucuronidation). Key metabolites may include 3-hydroxyphenyl derivatives .
- Detection : Isotope-dilution LC-MS/MS for quantification. Use deuterated internal standards (e.g., d₅-PEA) to minimize matrix effects .
- Biomarker Ratios : Monitor metabolite/parent compound ratios (e.g., 2-(3-hydroxyphenyl)acetamide sulfate/N-(3-phenoxybenzyl)-2-phenylethanamine) to distinguish endogenous vs. exogenous sources .
Q. How can data contradictions in reaction yields or biological activity be resolved?
- Troubleshooting :
- Synthesis Yield Discrepancies : Verify reagent purity (e.g., anhydrous conditions for amine reactions) and optimize catalyst use (e.g., Pd/C for hydrogenation steps) .
- Biological Activity Variability : Standardize assay conditions (e.g., cell line viability assays using MTT/PrestoBlue) and validate with positive controls (e.g., PEA for neuromodulation studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
